Cas no 10058-41-0 (Iosefamate meglumine)

Iosefamate meglumine structure
Iosefamate meglumine structure
Product name:Iosefamate meglumine
CAS No:10058-41-0
MF:C28H28N4O8I6.C7H17NO5
MW:1505.1815
CID:171888
PubChem ID:165804

Iosefamate meglumine Chemical and Physical Properties

Names and Identifiers

    • Iosefamate meglumine
    • 3,3'-(Decanedioyldiimino)bis(2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid)
    • 3,3'-[(1,10-dioxodecane-1,10-diyl)diimino]bis[2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid] - 1-deoxy-1-(methylamino)-D-glucitol (1:1)
    • 3-[[10-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-10-oxodecanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
    • 10058-41-0
    • Inchi: InChI=1S/C28H28I6N4O8.C7H17NO5/c1-35-25(41)13-17(29)15(27(43)44)21(33)23(19(13)31)37-11(39)9-7-5-3-4-6-8-10-12(40)38-24-20(32)14(26(42)36-2)18(30)16(22(24)34)28(45)46;1-8-2-4(10)6(12)7(13)5(11)3-9/h3-10H2,1-2H3,(H,35,41)(H,36,42)(H,37,39)(H,38,40)(H,43,44)(H,45,46);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
    • InChI Key: ZGBAIVYNMARFCV-WZTVWXICSA-N
    • SMILES: CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C(CCCC(NC1C(I)=C(C(=O)O)C(I)=C(C(NC)=O)C=1I)=O)CCCCC(NC1C(I)=C(C(=O)O)C(I)=C(C(NC)=O)C=1I)=O

Computed Properties

  • Exact Mass: 1504.7282g/mol
  • Monoisotopic Mass: 1504.7282g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 12
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 59
  • Rotatable Bond Count: 21
  • Complexity: 1170
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 1505.2g/mol
  • Topological Polar Surface Area: 304Ų

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